molecular formula C4H9NO B1626262 1-(Methylamino)propan-2-one CAS No. 97564-73-3

1-(Methylamino)propan-2-one

Cat. No.: B1626262
CAS No.: 97564-73-3
M. Wt: 87.12 g/mol
InChI Key: UNCPWMREXAOVOD-UHFFFAOYSA-N
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Description

“1-(Methylamino)propan-2-one” is a chemical compound with the molecular formula C4H11NO . It is also known by other names such as 1-(Methylamino)-2-propanol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The average mass of the molecule is 89.136 Da, and the monoisotopic mass is 89.084061 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include an average mass of 89.136 Da and a monoisotopic mass of 89.084061 Da . More specific properties like density, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

X-ray Structures and Computational Studies

1-(Methylamino)propan-2-one has been characterized using techniques like FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction. These methods provide valuable insights into the molecular structure and electronic spectra of the compound, which are crucial for understanding its chemical behavior and potential applications (Nycz et al., 2011).

Metabolic Pathways and Metabolite Identification

This compound's metabolic pathways in humans have been explored, providing crucial data on how it is processed in the body. This information is vital for developing medical and pharmaceutical applications where metabolism plays a key role (Zaitsu et al., 2009).

Toxicological Analysis

Studies have been conducted to understand the toxicological profiles of derivatives of this compound. These investigations are essential for assessing the safety and potential health risks associated with these compounds (Zaitsu et al., 2011).

Synthesis and Biological Examination

Research has also focused on the synthesis and biological examination of variants of this compound. These studies contribute to the development of new compounds with potential therapeutic applications (Stenlake et al., 1989).

Spectroscopic Identification

Efforts have been made to identify and characterize various derivatives of this compound using spectroscopic methods. These methods provide a foundation for the development of analytical techniques to detect and quantify these substances in different contexts (Nycz et al., 2016).

Chemical Analysis and Characterization

Analytical tools like liquid chromatography and nuclear magnetic resonance spectroscopy have been utilized to identify and characterize derivatives of this compound. Such analyses are crucial for quality control and ensuring the purity of substances used in various applications (Qian et al., 2017).

Safety and Hazards

Safety data for “1-(Methylamino)propan-2-one” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

1-(Methylamino)propan-2-one, also known as Methedrone, is a recreational drug of the cathinone chemical class . The primary targets of this compound are the norepinephrine and dopamine neurotransmitter systems . It functions as a norepinephrine-dopamine reuptake inhibitor .

Mode of Action

Methedrone interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission .

Biochemical Pathways

The metabolism of Methedrone is somewhat similar to methamphetamine . Hydroxylation, demethylation, and deamination are common metabolic pathways . The N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .

Pharmacokinetics

It is known that methedrone and especially thiopropamine, one of its metabolites, are excreted renally, unchanged .

Result of Action

The increased neurotransmission resulting from Methedrone’s action leads to a range of effects. These include significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .

Action Environment

The action of Methedrone can be influenced by various environmental factors. For instance, the volatility measurements of laboratory-generated AMP nitrate nanoparticles gave ΔvapH = 80 ± 16 kJ mol−1 and an estimated vapor pressure of (1.3 ± 0.3) × 10−5 Pa at 298 K . This suggests that the compound’s action, efficacy, and stability could be affected by temperature and pressure conditions .

Properties

IUPAC Name

1-(methylamino)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(6)3-5-2/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCPWMREXAOVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483341
Record name 1-(Methylamino)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97564-73-3
Record name 1-(Methylamino)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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